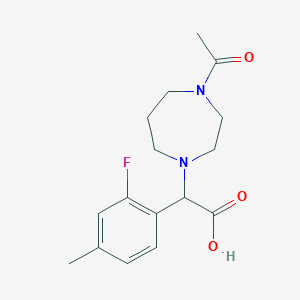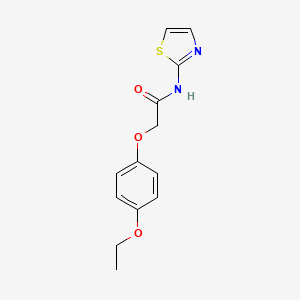![molecular formula C21H31N3O3 B5653235 2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)
2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative within the class of 3,9-diazaspiro[5.5]undecane derivatives, known for their intriguing molecular architectures and potential in pharmaceutical applications. These compounds are synthesized through various innovative methods, including spirocyclization and multi-component reactions, offering a wide range of chemical functionalities and structural diversity.
Synthesis Analysis
The synthesis of such compounds typically involves intramolecular spirocyclization of pyridine substrates. For example, one method entails the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Another approach includes a one-pot multi-component reaction catalyzed by triethylamine, producing ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives reveals a spirocyclic framework, often characterized by X-ray crystallography. These structures exhibit significant stereochemical complexity and are capable of engaging in various intermolecular interactions, contributing to their potential biological activity (Islam et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their participation in further synthetic transformations, such as Michael addition reactions. These reactions allow for the introduction of various functional groups, expanding the chemical diversity and potential applications of the diazaspiro[5.5]undecane scaffold (Aggarwal & Khurana, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure and substitution patterns. Studies have shown that the solvatochromic behavior and fluorescence quantum yield of diazaspiro[5.5]undecane derivatives are affected by the polarity of solvents, indicating their potential for application in photophysical studies (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their stability, reactivity, and potential for forming complexes with metals, have been explored. For instance, certain diazaspiro[5.5]undecane derivatives demonstrate the ability to act as bidentate ligands, forming complexes with ruthenium(II) and copper(II), showcasing their versatility in coordination chemistry (Cordes et al., 2013).
Propriétés
IUPAC Name |
2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-20(2,3)16-27-19(26)23-12-9-21(10-13-23)8-7-18(25)24(15-21)14-17-6-4-5-11-22-17/h4-6,11H,7-10,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVJRSNRJDEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5653163.png)
![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)
![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane](/img/structure/B5653187.png)
![4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5653192.png)
![1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5653206.png)
![7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5653213.png)
![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)
![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)
![2-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5653244.png)
![1-isonicotinoylbenzo[cd]indol-2(1H)-one](/img/structure/B5653250.png)
![5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5653256.png)